2-Fluor-5-(Trifluormethyl)benzol-1-sulfonylchlorid

Übersicht

Beschreibung

The compound "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride" is a fluorinated aromatic sulfonyl chloride. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonyl chlorides and fluorination reactions, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

Sulfonyl chlorides are typically synthesized through the chlorosulfonation of aromatic compounds. The papers discuss various fluorination reactions and the use of sulfonyl chlorides as intermediates or reagents. For example, the synthesis of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for radiolabelling is described, which involves a two-step radiosynthesis . This suggests that similar methodologies could potentially be applied to synthesize the compound of interest.

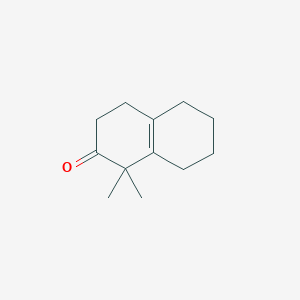

Molecular Structure Analysis

The molecular structure of sulfonyl chlorides is characterized by the presence of a sulfonyl group attached to an aromatic ring, which can significantly influence the electronic properties of the molecule. The paper on contrasting noncovalent interactions of aromatic sulfonyl fluoride and sulfonyl chloride motifs provides insights into the structural effects of different halides in these functional groups . This information can be used to infer the molecular interactions and stability of "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride".

Chemical Reactions Analysis

Sulfonyl chlorides are reactive towards nucleophiles due to the presence of the electrophilic sulfur center. The reactivity of trifluoromethanesulfonyl chloride with various functional groups is discussed, indicating that it can yield sulfonation products with active hydrogen-containing compounds . Additionally, the interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with different nucleophiles shows the high reactivity of such compounds, which can lead to selective substitution reactions . These findings can be applied to predict the reactivity of "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride" with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. The presence of fluorine atoms can affect the boiling point, solubility, and stability of the compound. The papers do not provide specific data on the physical properties of "2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride", but the general trends observed in the reactivity and stability of related sulfonyl chlorides and fluorinated compounds can be used to infer its properties .

Wissenschaftliche Forschungsanwendungen

Synthese organischer Verbindungen

Diese Verbindung kann als Ausgangsstoff für die Synthese verschiedener organischer Verbindungen, wie z. B. Benzoesäurederivate, verwendet werden. Sie reagiert mit n-Butyllithium und Kohlendioxid zu 2,4,6-Tris(trifluormethyl)benzoesäure .

Medizinische Chemie

In der medizinischen Chemie dient sie als Reaktant für die Funktionalisierung über Lithiierung und Reaktion mit Elektrophilen. Sie wird auch zur Herstellung von Inhibitoren des Kinesin-Spindelproteins (KSP) verwendet, die potenzielle Antitumormittel sind .

Materialwissenschaft

Die Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung und Synthese neuer Akzeptoren für die organische Elektronik .

Pharmazeutische Anwendungen

Sie ist an pharmazeutischen Prozessen beteiligt, wie z. B. der Umwandlung von freien Aminen in bestimmte Arzneimittelverbindungen durch reduktive Aminierung .

Photochemie

In der Photochemie werden Derivate dieser Verbindung auf ihre Fluoreszenzeigenschaften untersucht, die Auswirkungen auf die Entwicklung von lichtemittierenden Materialien haben könnten .

Chemisches Zwischenprodukt

Es dient als chemisches Zwischenprodukt bei der Synthese komplexerer Moleküle. Beispielsweise wird es zur Herstellung von Methyl-2-(2-Fluor-5-(Trifluormethyl)phenylsulfonamido)-4-methoxybenzoat verwendet .

Analytische Chemie

Solche Verbindungen können als Standards oder Reagenzien in analytischen Verfahren verwendet werden, um das Vorhandensein oder die Konzentration anderer Substanzen zu bestimmen.

Für detailliertere Informationen zu jeder Anwendung wären weitere Recherchen und der Zugriff auf spezielle Datenbanken oder Publikationen erforderlich.

MilliporeSigma - 1,3,5-tris(trifluoromethyl)benzene MilliporeSigma - 2-Fluoro-5-(trifluoromethyl)phenylboronic acid RSC Publishing - 1,4-Bis(trifluoromethyl)benzene <a aria-label="4: RSC Publishing - 1,4-Bis(trifluoromethyl)benzene" data-citationid="5ace5eb7-51fc-7173-bb2e-b6cd215a63aa-42" h="ID=SERP,5015.1" href="https://www.mdpi.com/2227-9717/10/10

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Wirkmechanismus

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

The mode of action of 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves electrophilic aromatic substitution . The sulfonyl chloride group is an excellent leaving group, which makes this compound highly reactive towards nucleophiles. The trifluoromethyl group on the benzene ring can enhance the reactivity of the compound by increasing the electron-withdrawing nature of the sulfonyl chloride group .

Biochemical Pathways

It’s worth noting that the products of its reactions with nucleophiles, such as sulfonamides and sulfonic esters, can participate in various biochemical processes .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

The molecular and cellular effects of 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride’s action depend on the specific context of its use. As a reactive intermediate in organic synthesis, its primary role is to facilitate the formation of new chemical bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . Furthermore, the compound’s reactivity can be influenced by the pH and temperature of the reaction environment .

Eigenschaften

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-3-4(7(10,11)12)1-2-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHDSFNKYHMRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372131 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1744-43-0 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.